

An In-depth Technical Guide to Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the organometallic complex Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV), commonly known as Vanadocene Dichloride (Cp₂VCl₂). It details its fundamental chemical and physical properties, a standard synthesis protocol, and its relevance in various research applications, including its investigation as a potential therapeutic agent.

Core Properties and Formula

Cp₂VCl₂ is an organovanadium compound with a vanadium(IV) center.[1] It is a structural analog of titanocene dichloride, with the key difference being the vanadium metal center.[1] This compound possesses one unpaired electron, rendering it paramagnetic.[1][2][3][4]

The table below summarizes the key quantitative data for Cp₂VCl₂.

Property	Value	Citations
Chemical Formula	C10H10Cl2V	[1][2][5][6]
Molecular Weight	252.03 g/mol	[1][2][5][6]
IUPAC Name	Dichlorobis(η⁵- cyclopentadienyl)vanadium	[1]
CAS Number	12083-48-6	[1][2][6]
Appearance	Green solid; green to dark green powder/crystals	[1][2][6]
Density	1.7 g/mL	[1]
Melting/Boiling Point	Decomposes upon heating	[1][2]
Solubility in Water	Insoluble	[2]

Molecular Structure and Composition

The structure of Cp₂VCl₂ consists of a central vanadium atom coordinated to two cyclopentadienyl (Cp) rings and two chloride ligands. The diagram below illustrates the logical relationship between these components.

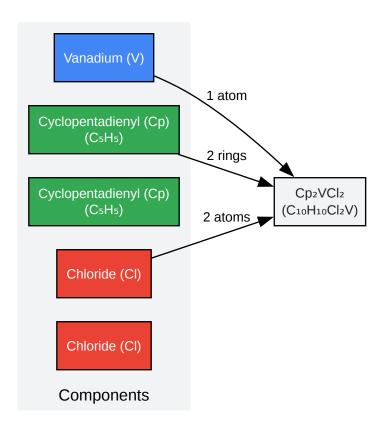


Diagram 1: Molecular Composition of Cp₂VCl₂

Click to download full resolution via product page

Diagram 1: Molecular Composition of Cp₂VCl₂

Experimental Protocol: Synthesis

The first reported synthesis of Cp₂VCl₂ was conducted by Wilkinson and Birmingham.[1][2] The protocol involves the reaction of sodium cyclopentadienide (NaC₅H₅) with vanadium tetrachloride (VCl₄) in an appropriate solvent.

Objective: To synthesize Dichlorobis(η^5 -cyclopentadienyl)vanadium(IV) (Cp₂VCl₂).

Materials:

- Vanadium tetrachloride (VCl₄)
- Sodium cyclopentadienide (NaC₅H₅)
- Tetrahydrofuran (THF), anhydrous

- Chloroform
- Hydrogen chloride (gas or solution)
- Toluene

Methodology:

- Reaction: Sodium cyclopentadienide (NaC₅H₅) is reacted with vanadium tetrachloride (VCl₄)
 in anhydrous tetrahydrofuran (THF) as the solvent. This should be performed under an inert
 atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture.
- Extraction: Following the initial reaction, the product is worked up by extraction with chloroform.
- Purification: Hydrogen chloride is introduced to the chloroform extract.
- Recrystallization: The final product is purified by recrystallization from toluene to yield green crystals of Cp₂VCl₂.[2]

The workflow for this synthesis is visualized below.

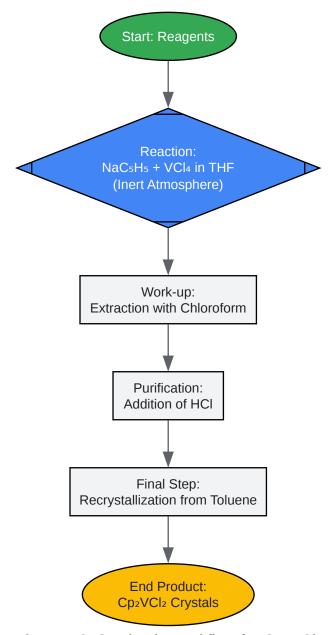


Diagram 2: Synthesis Workflow for Cp₂VCl₂

Click to download full resolution via product page

Diagram 2: Synthesis Workflow for Cp₂VCl₂

Applications in Research and Development

Cp₂VCl₂ serves as a valuable precursor for a variety of bis(cyclopentadienyl)vanadium(IV) compounds and has been utilized in several areas of chemical research.[1]

- Organic Synthesis: The compound has been employed as a catalyst in organic synthesis, for instance, in pinacol-type coupling reactions.[1][3]
- Polymerization Catalyst: It has found applications as a catalyst for polymerization reactions.
 [3]
- Anticancer Research: Similar to its titanium analogue, Cp₂VCl₂ has been investigated as a potential anticancer agent.[1][2][4] Its mechanism of action is thought to involve interactions with proteins such as transferrin.[1][2] Studies have indicated its potential as an antiproliferative agent against various human and animal cell lines.[4] Research in this area includes the synthesis of substituted vanadocene dichlorides to enhance cytotoxic activity.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Vanadocene dichloride Wikipedia [en.wikipedia.org]
- 2. Vanadocene dichloride [chemeurope.com]
- 3. Vanadinocene Dichloride | 12083-48-6 [chemicalbook.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Bis(cyclopentadienyl)vanadium chloride | C10H10Cl2V-2 | CID 82917 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(cyclopentadienyl)vanadium dichloride | Dichlorobis(cyclopentadienyl)vanadium |
 C10H10Cl2V Ereztech [ereztech.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078636#molecular-weight-and-formula-of-cp2vcl2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com